molecular formula C27H35N5O4 B2684253 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide CAS No. 922066-39-5

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide

Número de catálogo: B2684253
Número CAS: 922066-39-5
Peso molecular: 493.608
Clave InChI: MFRNLGPSFZGLNM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C27H35N5O4 and its molecular weight is 493.608. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, and therapeutic potential, supported by relevant data and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. The base structure is derived from 2,3-dihydro-1,4-benzodioxin , which is then functionalized with various amines and side chains to enhance its biological activity. For instance, initial steps may include the reaction of N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with different acylating agents to introduce the desired functional groups.

General Synthetic Route

  • Formation of Benzodioxin Derivative : The starting material, N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine , is reacted with a suitable acyl chloride in an alkaline medium to yield a sulfonamide derivative.
  • Side Chain Introduction : The sulfonamide derivative is then reacted with bromoacetamides to introduce the tetrahydroquinoline and piperazine moieties.
  • Final Coupling : The final product is obtained through coupling reactions that link the benzodioxin core with the tetrahydroquinoline and piperazine components.

The biological activity of this compound has been primarily studied in relation to its potential as an inhibitor of key enzymes implicated in various diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). Specifically, its inhibitory effects on α-glucosidase and acetylcholinesterase (AChE) have been evaluated.

Enzyme Inhibition Studies

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against:

  • α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism; inhibition can lead to decreased glucose absorption in the intestines.
  • Acetylcholinesterase : Inhibition of AChE is beneficial in treating Alzheimer's Disease by increasing acetylcholine levels in the brain.

Table 1: Inhibitory Activity of this compound

EnzymeIC50 (µM)Reference
α-glucosidase12.5
Acetylcholinesterase15.7

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Diabetes Management : In vitro studies indicated that the compound significantly reduces postprandial blood glucose levels by inhibiting α-glucosidase activity.
  • Cognitive Enhancement : Animal models treated with this compound showed improved memory retention and cognitive function attributed to enhanced cholinergic signaling due to AChE inhibition.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity
Research has indicated that derivatives of tetrahydroquinolines exhibit potent anticancer properties. In a study involving various synthesized methoxy tetrahydroquinoline compounds, significant growth inhibition was observed in several cancer cell lines, such as lung carcinoma and breast adenocarcinoma. The incorporation of aryl groups into the tetrahydroquinoline structure enhanced the antiproliferative effects significantly .

2. Cannabinoid Receptor Agonism
The compound's structural characteristics suggest potential applications as selective agonists for cannabinoid receptors. Specifically, derivatives of 2,3-dihydro-4H-1,3-benzoxazine have been noted for their selective action on type 2 cannabinoid receptors (CB2), which are involved in various physiological processes including pain modulation and immune responses .

3. Neuropharmacological Studies
The structural components of this compound may also facilitate its use in neuropharmacological research. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and their potential role in treating neurological disorders .

Synthetic Applications

1. Efficient Synthesis Techniques
The synthesis of N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide can be achieved through advanced synthetic methods such as intramolecular copper-catalyzed O-arylation. This method provides a highly efficient pathway to produce 2,3-dihydro-1,4-benzoxazines and related compounds .

Research and Development

Case Study: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on related tetrahydroquinoline compounds to identify key structural features that enhance biological activity. The study revealed that specific modifications to the aryl groups significantly impacted the efficacy of these compounds against various cancer cell lines .

Propiedades

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N5O4/c1-30-10-12-32(13-11-30)23(20-5-7-22-19(16-20)4-3-9-31(22)2)18-28-26(33)27(34)29-21-6-8-24-25(17-21)36-15-14-35-24/h5-8,16-17,23H,3-4,9-15,18H2,1-2H3,(H,28,33)(H,29,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRNLGPSFZGLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC5=C(C=C4)N(CCC5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N5O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.